1-methyl-4-nitro-1H-Imidazole-5-carbaldehyde
Overview
Description
1-Methyl-4-nitro-1H-Imidazole-5-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties. This compound, in particular, is characterized by the presence of a nitro group and an aldehyde group attached to the imidazole ring, which imparts distinct reactivity and functionality.
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets.
Mode of Action
Imidazole derivatives have been reported to show a wide range of biological activities . For instance, 4-Imidazolecarboxaldehyde, a related compound, undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines .
Biochemical Pathways
Imidazole derivatives have been associated with various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
The pharmacokinetic properties of imidazole derivatives can vary widely depending on their chemical structure and the presence of functional groups .
Result of Action
Imidazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-methyl-4-nitro-1H-Imidazole-5-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of transcription factors such as NF-κB and AP-1, which play critical roles in regulating immune responses and inflammation . Furthermore, this compound can affect mitochondrial function, leading to changes in cellular energy metabolism and the production of reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of covalent adducts with biomolecules, such as proteins and nucleic acids. This can result in enzyme inhibition or activation, depending on the specific target. For instance, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation reactions over extended periods . These degradation products can have different biological activities, which may contribute to the observed temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activity . At higher doses, it can become toxic, leading to adverse effects such as hepatotoxicity or nephrotoxicity . The threshold for these effects depends on the specific animal model and the route of administration.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites. For example, the compound can be reduced to form amines, which can then participate in additional biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitro-1H-Imidazole-5-carbaldehyde can be synthesized through various methods. One common approach involves the nitration of 1-methylimidazole followed by formylation. The nitration step typically uses nitric acid and sulfuric acid as reagents, while the formylation step can be achieved using formic acid or formyl chloride under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of nickel-catalyzed addition to nitriles has been reported to yield substituted imidazoles with good efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-nitro-1H-Imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
- Reduction of the nitro group yields 1-methyl-4-amino-1H-imidazole-5-carbaldehyde.
- Oxidation of the aldehyde group yields 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid.
Scientific Research Applications
1-Methyl-4-nitro-1H-Imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
- 1-Methyl-4-nitro-1H-imidazole
- 4-Methyl-5-nitro-1H-imidazole
- 2-Methyl-4-nitro-1H-imidazole
Comparison: 1-Methyl-4-nitro-1H-Imidazole-5-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the imidazole ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one of these functional groups .
Properties
IUPAC Name |
3-methyl-5-nitroimidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-7-3-6-5(8(10)11)4(7)2-9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTGGHMOJLORHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516120 | |
Record name | 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90516120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85012-73-3 | |
Record name | 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90516120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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